molecular formula C17H13FN4S B286741 3-(2-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286741
M. Wt: 324.4 g/mol
InChI Key: LVWGTUFKOGDJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been synthesized for various scientific research applications. It is a heterocyclic compound that contains a triazole and thiadiazole ring system, which makes it a potential candidate for drug development.

Mechanism of Action

The exact mechanism of action of 3-(2-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in the disease process. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(2-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve cognitive function in animal models. It has also been shown to have anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on 3-(2-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential as a treatment for Alzheimer's disease and Parkinson's disease. Another direction is to study its anti-cancer activity in more detail and identify the specific target proteins that it interacts with. Additionally, more studies are needed to understand its mechanism of action and to design experiments to test its efficacy in various disease models.

Synthesis Methods

The synthesis of 3-(2-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-fluorobenzaldehyde, 4-methylphenylhydrazine, and thiocarbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent like ethanol or methanol. The product is obtained as a yellow crystalline solid, which is purified by recrystallization.

Scientific Research Applications

3-(2-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been synthesized for various scientific research applications. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. It has also been investigated for its potential in treating neurological disorders like Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C17H13FN4S

Molecular Weight

324.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4S/c1-11-6-8-12(9-7-11)16-21-22-15(19-20-17(22)23-16)10-13-4-2-3-5-14(13)18/h2-9H,10H2,1H3

InChI Key

LVWGTUFKOGDJQS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4F

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4F

Origin of Product

United States

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